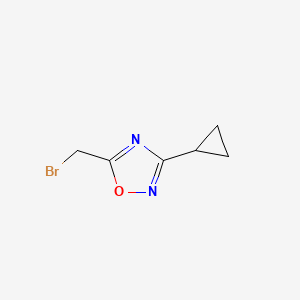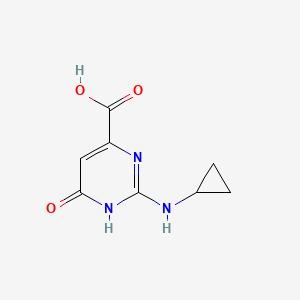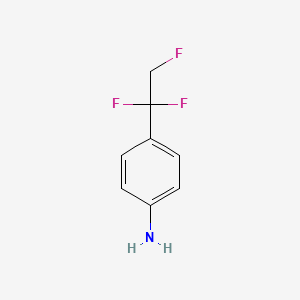
3-(2-Phenoxyethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, known for its significant ring strain and unique reactivity. The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Phenoxyethyl)azetidine, often involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which combines an imine and an alkene component . This method is efficient for producing functionalized azetidines but requires precise control of reaction conditions to manage the inherent challenges.
Industrial Production Methods: Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to facilitate the ring-closure reactions and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable structures.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and potassium carbonate in solvents like DMF (dimethylformamide) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(2-Phenoxyethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in studying biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyethyl)azetidine involves its ability to undergo ring-opening polymerization, which is driven by the ring strain of the azetidine ring. This polymerization can lead to the formation of polyamines with various structures, which have applications in materials science and biotechnology . The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers under specific conditions.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines.
Uniqueness: 3-(2-Phenoxyethyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-phenoxyethyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-7-6-10-8-12-9-10/h1-5,10,12H,6-9H2 |
InChI Key |
YEJWWXUXXFHBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
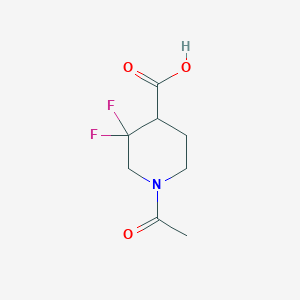
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

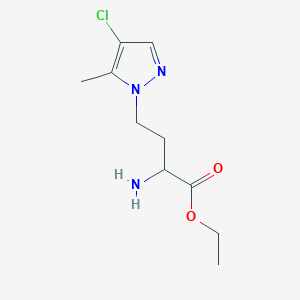
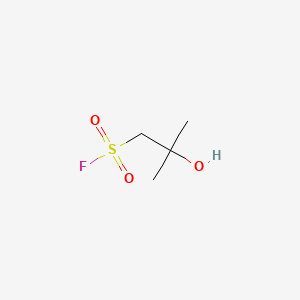

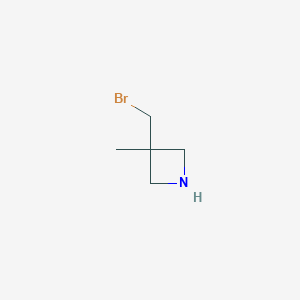

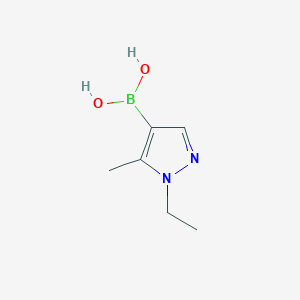
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
